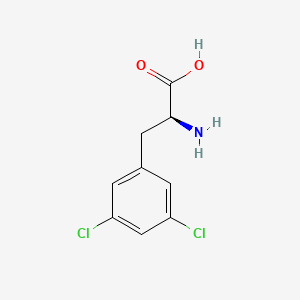![molecular formula C13H18F2N2O3 B2483295 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile CAS No. 1825676-80-9](/img/structure/B2483295.png)
4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a morpholine derivative that has been synthesized and studied for its mechanism of action and physiological effects. This compound is of interest due to its potential therapeutic applications, particularly in the field of neurology.
Métodos De Preparación
The synthesis of 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile involves several steps:
Formation of Acid Chloride: 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid is reacted with thionyl chloride to form the corresponding acid chloride.
Formation of Morpholine Amide: The acid chloride is then reacted with morpholine to form the morpholine amide.
Formation of the Desired Compound: Finally, the morpholine amide is reacted with potassium cyanide to form this compound.
Análisis De Reacciones Químicas
4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where reagents such as sodium hydroxide or potassium cyanide are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Neurology: It has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders.
Analgesic and Anti-inflammatory: The compound has shown potential as an analgesic and anti-inflammatory agent, possibly through its effects on the opioid system.
GABA-A Receptor Modulation: It is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Mecanismo De Acción
The mechanism of action of 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile is not fully understood. it is believed to act as a modulator of the GABA-A receptor, which plays a crucial role in the regulation of neurotransmitter activity in the brain. This modulation can lead to increased GABAergic neurotransmission, resulting in sedative and anxiolytic effects. Additionally, the compound may have effects on other neurotransmitter systems, such as the opioid system, contributing to its analgesic and anti-inflammatory properties.
Comparación Con Compuestos Similares
4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile can be compared with other similar compounds:
Morpholine Derivatives: Other morpholine derivatives may have similar structures but differ in their specific functional groups, leading to variations in their biological activities and applications.
GABA-A Receptor Modulators: Compounds that modulate the GABA-A receptor, such as benzodiazepines, may have similar sedative and anxiolytic effects but differ in their chemical structures and specific mechanisms of action.
Opioid System Modulators: Compounds that affect the opioid system, such as morphine, may have similar analgesic effects but differ in their receptor targets and pathways involved.
Propiedades
IUPAC Name |
4-[2,2-difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2O3/c14-13(15,12(19)4-2-1-3-5-12)11(18)17-6-7-20-9-10(17)8-16/h10,19H,1-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGSSRRDMGBAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(C(=O)N2CCOCC2C#N)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2483214.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(1-methyl-1H-1,3-benzodiazol-2-yl)methyl]piperazin-1-yl}acetamide](/img/structure/B2483222.png)
![3-[4,8-dimethyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoic Acid](/img/structure/B2483224.png)
![3-[(Oxan-4-yloxy)methyl]benzonitrile](/img/structure/B2483225.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2483226.png)

![Bicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B2483229.png)

![2-{[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyrazine](/img/structure/B2483232.png)

![N-(4-ethoxyphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2483235.png)
